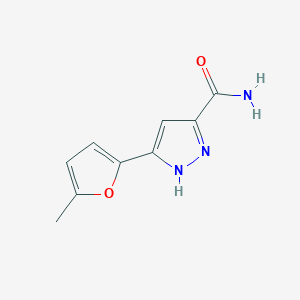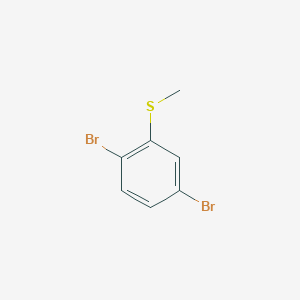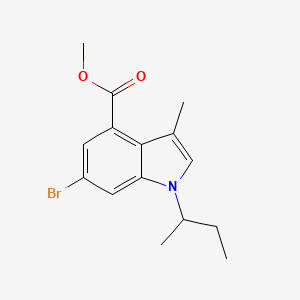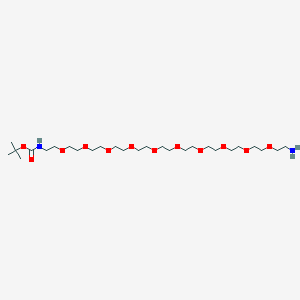
tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate
概要
説明
tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate: is a chemical compound with the molecular formula C14H21BrN2O3 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Carbamate Formation: The brominated pyridine is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the tert-butyl carbamate derivative.
Methoxyethylation: Finally, the compound is subjected to methoxyethylation using 2-methoxyethyl chloride in the presence of a base to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the pyridine ring.
Hydrolysis: The primary amine and carbon dioxide.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemicals.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Applied in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
tert-Butyl (5-bromopyridin-3-yl)carbamate: Lacks the methoxyethyl group, resulting in different reactivity and applications.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar structure but with a different substitution pattern on the pyridine ring.
tert-Butyl ((6-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate: Similar but with the bromine atom at the 6-position instead of the 5-position.
Uniqueness: The presence of both the bromine atom and the methoxyethyl group in tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate imparts unique chemical properties, making it suitable for specific applications in synthesis and research. Its ability to undergo various chemical reactions and its potential as a building block in complex molecule synthesis highlight its versatility and importance in scientific research.
特性
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(2-methoxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17(5-6-19-4)10-11-7-12(15)9-16-8-11/h7-9H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPASIJVXCRJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856403 | |
| Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl](2-methoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-09-3 | |
| Record name | Carbamic acid, N-[(5-bromo-3-pyridinyl)methyl]-N-(2-methoxyethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl](2-methoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B3098895.png)

![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)
![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)


![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)




